molecular formula C14H23N3O B8597689 3-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine CAS No. 88443-62-3

3-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine

Cat. No. B8597689
M. Wt: 249.35 g/mol
InChI Key: AAEOEVRPMYKMKS-UHFFFAOYSA-N
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Patent
US04514408

Procedure details

To a solution of 8.6 g of hydroxylamine hydrochloride in 26 ml of ethanol, stirred at the room temperature for 30 minutes, a solution of 2.8 g of 85% potassium hydroxide in 10 ml of 50% ethanol is added. The resulting solution is stirred 10 minutes and added with 8.7 g of 2-[3-(2,5-dimethylpyrrol-1-yl)propoxy]-4-piperidinomethylpyridine. The mixture is heated with reflux for 6 hours, filtered, washed with ethanol, acidified with N hydrochloric acid and washed twice with 30 ml of ethyl acetate. The pH of the aquoeus solution is adjusted to 8, then the solution is washed twice again with 30 ml of ethyl acetate and made clearly basic by addition of a concentrated solution of potassium hydroxide. The solution is extracted with ethyl acetate, the organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated off. Thus, there is obtained 5.3 g of 3-(4-piperidinomethylpyrid-2-yloxy)propylamine as an oil.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
2-[3-(2,5-dimethylpyrrol-1-yl)propoxy]-4-piperidinomethylpyridine
Quantity
8.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.NO.[OH-].[K+].CC1[N:8]([CH2:13][CH2:14][CH2:15][O:16][C:17]2[CH:22]=[C:21]([CH2:23][N:24]3[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]3)[CH:20]=[CH:19][N:18]=2)C(C)=CC=1>C(O)C>[N:24]1([CH2:23][C:21]2[CH:20]=[CH:19][N:18]=[C:17]([O:16][CH2:15][CH2:14][CH2:13][NH2:8])[CH:22]=2)[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
2-[3-(2,5-dimethylpyrrol-1-yl)propoxy]-4-piperidinomethylpyridine
Quantity
8.7 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)CCCOC1=NC=CC(=C1)CN1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution is stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
with reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethanol
WASH
Type
WASH
Details
washed twice with 30 ml of ethyl acetate
WASH
Type
WASH
Details
the solution is washed twice again with 30 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
made clearly basic by addition of a concentrated solution of potassium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1(CCCCC1)CC1=CC(=NC=C1)OCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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